1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride
Description
Properties
CAS No. |
42438-09-5 |
|---|---|
Molecular Formula |
C18H29ClN2O3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-3-4-13-22-17-9-7-16(8-10-17)19-18(21)23-15(2)14-20-11-5-6-12-20;/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,21);1H |
InChI Key |
FQOAUGFYPIOGIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+]2CCCC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride involves several steps. One common method includes the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then further reacted to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers study its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The pyrrolidine ring and carbamate linkage play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations:
Alkoxy Chain Length : The 4-butoxyphenyl group in the target compound confers higher lipophilicity (LogP ~4.8) compared to the 4-propoxyphenyl analog (LogP 4.26) due to its longer hydrophobic chain. This enhances membrane permeability but may reduce aqueous solubility .
Ionic vs. Neutral Backbone : The quaternary ammonium group in the target compound increases polarity (PSA ~54.3 Ų) compared to the neutral carboxamide analog (PSA 45.3 Ų), influencing solubility and crystal lattice interactions .
Q & A
Q. What are the established synthetic routes for 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride?
The synthesis typically involves quaternization of a pyrrolidine derivative followed by carbamate formation. A general approach includes:
- Step 1 : Alkylation of pyrrolidine with a propan-2-yl halide to form the pyrrolidinium intermediate.
- Step 2 : Reaction of 4-butoxyphenyl isocyanate with the intermediate to form the carbamate linkage.
- Step 3 : Ion exchange (e.g., using HCl) to yield the chloride salt. Key reagents include alkyl halides, isocyanates, and ion-exchange resins. Reaction conditions (temperature, solvent polarity) significantly influence yield .
Table 1 : Example Reaction Conditions
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Chloropropane | DMF | 60°C | 75–80 |
| 2 | 4-Butoxyphenyl isocyanate | THF | RT | 65–70 |
Q. How can the purity and structural integrity of this compound be validated?
Methodological validation involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent connectivity and absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M-Cl]).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and counterion placement (if crystalline) .
- Elemental Analysis : To validate stoichiometry (e.g., C, H, N, Cl content) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures).
- Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Store at –20°C under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
Apply statistical DoE (e.g., factorial designs) to identify critical parameters:
- Variables : Temperature, reagent stoichiometry, solvent polarity.
- Response Surface Methodology (RSM) : Maps interactions between variables to predict optimal conditions. For example, a central composite design for Step 1 might reveal that increasing temperature beyond 70°C reduces yield due to side reactions .
Q. How to resolve contradictions in spectroscopic data across different batches?
- Hypothesis Testing : Compare NMR/MS data across batches to identify impurities (e.g., residual solvents or unreacted starting materials).
- Chromatographic Purity Checks : Use HPLC/GC-MS to quantify impurities.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What computational strategies aid in predicting the compound’s reactivity or biological targets?
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for carbamate formation) using software like Gaussian or ORCA .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinity for receptors like GABA (common target for carbamate derivatives) .
Q. How to design a pharmacological evaluation framework for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or similar targets using Ellman’s method.
- Cytotoxicity : MTT assay on cell lines (e.g., HEK293) to assess IC.
- ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity .
Methodological Considerations
Q. What safety protocols are recommended despite the lack of GHS classification?
- Handling : Use fume hoods, nitrile gloves, and eye protection.
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .
Q. How to scale up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
